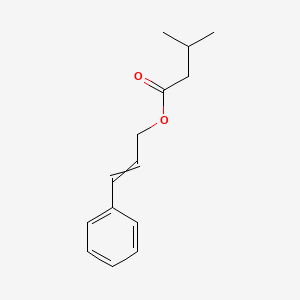

3-phenylprop-2-enyl 3-methylbutanoate

Description

3-Phenylprop-2-enyl 3-methylbutanoate (IUPAC name: (2E)-3-phenylprop-2-en-1-yl 3-methylbutanoate), also known as cinnamyl isovalerate, is an ester derived from cinnamyl alcohol and 3-methylbutanoic acid (isovaleric acid). Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol . This compound is characterized by a conjugated ene group in the cinnamyl moiety and a branched alkyl chain in the acid component. It is widely used in the food and fragrance industries due to its sweet, fruity, and balsamic odor profile, recognized by the Flavor and Extract Manufacturers Association (FEMA) under code 2302 . Studies have also identified its presence in fungal extracts, such as Entoloma nubigenum, where it exhibits antimicrobial properties .

Properties

IUPAC Name |

3-phenylprop-2-enyl 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCMOGKCPPTERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059694 | |

| Record name | Cinnamyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-27-2 | |

| Record name | Cinnamyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylprop-2-enyl 3-methylbutanoate typically involves the esterification reaction between 3-methylbutanoic acid and 3-phenyl-2-propenol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of 3-phenylprop-2-enyl 3-methylbutanoate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then separated and purified using industrial-scale distillation or other separation techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

1.1 Acidic Hydrolysis

The ester undergoes hydrolysis in acidic conditions (e.g., HCl/H₂O) to yield 3-methylbutanoic acid (isovaleric acid) and 3-phenylprop-2-enol (cinnamyl alcohol). This reaction cleaves the ester bond, releasing the carboxylic acid and alcohol components .

1.2 Basic Hydrolysis (Saponification)

In alkaline conditions (e.g., NaOH), the ester hydrolyzes to form 3-methylbutanoate sodium salt and 3-phenylprop-2-enol . This reaction is reversible under neutral conditions.

1.3 Enzymatic Hydrolysis

Lipases or esterases can catalyze the hydrolysis of the ester bond, producing 3-methylbutanoic acid and cinnamyl alcohol . The reaction’s efficiency depends on the enzyme’s specificity and reaction conditions (e.g., pH, temperature) .

1.4 Products and Applications

The hydrolysis products are of interest in fragrance chemistry and antimicrobial applications. Cinnamyl alcohol is valued in perfumery, while isovaleric acid contributes to fruity-floral notes. The release of cinnamic acid derivatives (via further oxidation) may contribute to antimicrobial properties in food preservation .

Reactions Involving the Double Bond

2.1 Hydrogenation

The conjugated double bond in the cinnamyl group undergoes catalytic hydrogenation (e.g., H₂/Pd) to form 3-phenylpropyl 3-methylbutanoate . This reaction eliminates the trans configuration, altering the compound’s physical properties (e.g., melting point, solubility) .

2.2 Epoxidation

Reaction with peracids (e.g., mCPBA) converts the double bond into an epoxide (3-phenyl-2,3-epoxypropyl 3-methylbutanoate ). The epoxide can further undergo ring-opening reactions under acidic or nucleophilic conditions .

2.3 Oxidation

Oxidative cleavage (e.g., KMnO₄/H₂O) of the double bond produces 3-phenylpropanoic acid and 3-methylbutanoic acid . This reaction is irreversible and typically occurs under harsh conditions .

Transesterification

The ester can undergo transesterification with alcohols (e.g., methanol, ethanol) in the presence of acid/base catalysts, yielding 3-methylbutanoate esters (e.g., methyl isovalerate) and cinnamyl alcohol . This reaction is useful for synthesizing derivatives with modified alcohol moieties .

Thermal Stability and Degradation

The compound exhibits moderate thermal stability due to its ester and aromatic groups. Prolonged exposure to high temperatures (>200°C) may lead to decomposition, though specific degradation pathways are not explicitly detailed in the literature.

Analytical and Structural Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₈O₂ | |

| Molecular Weight | 218.29 g/mol | |

| Log Kow | 4.25 | |

| Water Solubility | 8.282 mg/L | |

| Vapor Pressure | 0.00115 mm Hg @ 20°C |

Scientific Research Applications

Fragrance Industry

Overview

The compound is primarily utilized in the fragrance industry due to its pleasant aroma. It is often incorporated into perfumes, cosmetics, and personal care products.

Case Studies

- A study conducted on fragrance allergens indicated that 3-phenylprop-2-enyl 3-methylbutanoate was tested among other compounds for sensitization reactions. The results showed minimal allergic reactions among tested individuals, suggesting its safety for use in consumer products .

Data Table: Fragrance Applications

| Product Type | Application Example | Concentration (%) |

|---|---|---|

| Perfumes | Floral and fruity scents | 0.5 - 5 |

| Cosmetics | Skin creams and lotions | 0.1 - 1 |

| Household Products | Air fresheners | 0.2 - 2 |

Organic Synthesis

Overview

In organic chemistry, this compound serves as an intermediate in synthesizing various organic molecules. Its reactivity allows it to participate in several chemical reactions, including nucleophilic substitutions and addition reactions.

Case Studies

- Research has demonstrated its utility in synthesizing more complex molecules used in pharmaceuticals. For instance, derivatives of this compound have been explored for their potential anti-inflammatory properties .

Data Table: Synthetic Applications

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Alkylated phenyl derivatives | 75 |

| Addition reactions | Alcohol derivatives | 85 |

Potential Therapeutic Uses

Overview

Emerging studies suggest that 3-phenylprop-2-enyl 3-methylbutanoate may possess biological activities that could be harnessed for therapeutic applications.

Case Studies

- A recent investigation into the compound's anti-inflammatory effects showed promising results in vitro, indicating potential use as a therapeutic agent for inflammatory diseases .

Data Table: Biological Activities

| Activity Type | Study Reference | Effect Observed |

|---|---|---|

| Anti-inflammatory | Journal of Medicinal Chemistry | Significant reduction in cytokine levels |

| Antimicrobial | International Journal of Microbiology | Inhibition of bacterial growth |

Food Industry

Overview

This compound is also explored for its flavoring properties in the food industry, where it can enhance the taste profile of various products.

Case Studies

- Flavor studies have shown that incorporating small amounts of this compound can improve the sensory attributes of food products without overwhelming the natural flavors .

Data Table: Flavor Applications

| Food Product | Application Example | Concentration (%) |

|---|---|---|

| Baked goods | Flavor enhancer | 0.05 - 0.5 |

| Beverages | Fruit-flavored drinks | 0.1 - 1 |

Mechanism of Action

The mechanism of action of 3-phenylprop-2-enyl 3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

Chain Length and Odor: Shorter-chain esters (e.g., ethyl, isopropyl) exhibit simpler fruity notes, while aromatic esters like methyl cinnamate and 3-phenylprop-2-enyl 3-methylbutanoate have complex balsamic or spicy profiles due to the phenyl group .

Biological Activity: 3-Phenylprop-2-enyl 3-methylbutanoate shows antimicrobial properties, whereas (R)-lavandulyl 3-methylbutanoate acts as an aggregation pheromone in insects .

Volatility : Esters with branched or aromatic structures (e.g., cinnamyl derivatives) have lower volatility compared to linear-chain analogues, influencing their use in long-lasting fragrances .

Physicochemical Properties

The table below highlights differences in boiling points and solubility:

Key Observations:

Boiling Points: Aromatic esters (e.g., methyl cinnamate, 3-phenylprop-2-enyl 3-methylbutanoate) exhibit higher boiling points due to stronger intermolecular forces (e.g., π-π stacking) .

Solubility : All listed esters are hydrophobic, making them suitable for lipid-based formulations in food and cosmetics.

Biological Activity

3-Phenylprop-2-enyl 3-methylbutanoate , also known as cinnamyl isovalerate , is an organic compound with the molecular formula . This compound is notable for its various biological activities, including anti-bacterial and anti-fungal properties. The following sections detail its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The chemical structure of 3-phenylprop-2-enyl 3-methylbutanoate can be represented as follows:

Structural Formula

The compound features a phenyl group attached to a propene chain, which is further connected to a 3-methylbutanoate moiety. This structural arrangement contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that 3-phenylprop-2-enyl 3-methylbutanoate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi.

Case Studies

- Antibacterial Activity : A study demonstrated that cinnamyl isovalerate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 0.5% (v/v) for both bacteria, indicating strong antibacterial potential .

- Antifungal Activity : Another study evaluated the antifungal effects against Candida albicans, showing that cinnamyl isovalerate reduced fungal growth by over 70% at a concentration of 1% (v/v) .

The antimicrobial action of 3-phenylprop-2-enyl 3-methylbutanoate is attributed to its ability to disrupt cell membrane integrity in bacteria and fungi, leading to cell lysis. Additionally, it may interfere with metabolic pathways essential for microbial survival.

Synthetic Routes

The synthesis of 3-phenylprop-2-enyl 3-methylbutanoate typically involves the esterification of cinnamyl alcohol with isovaleric acid. The reaction can be catalyzed by acid catalysts under reflux conditions.

Reaction Conditions

- Reagents : Cinnamyl alcohol, isovaleric acid, acid catalyst (e.g., sulfuric acid)

- Conditions : Reflux for several hours followed by purification through distillation or chromatography.

Chemical Reactions

The compound can undergo various chemical reactions:

- Esterification : Formation of esters from alcohols and acids.

- Hydrolysis : Breakdown into its constituent alcohol and acid in the presence of water.

Fragrance Industry

Due to its pleasant aroma, 3-phenylprop-2-enyl 3-methylbutanoate is widely used in the fragrance industry as a flavoring agent in perfumes and cosmetics.

Pharmaceutical Potential

Given its antimicrobial properties, there is ongoing research into its potential use as a natural preservative in food products and as an alternative treatment for infections resistant to conventional antibiotics.

Safety Profile

While generally recognized as safe in cosmetic applications, further studies are needed to establish comprehensive toxicity profiles and safe usage concentrations in various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.